molecular formula C19H27N3O6 B1143052 Butabindide CAS No. 175553-48-7

Butabindide

Cat. No.: B1143052
CAS No.: 175553-48-7
M. Wt: 393.43
Attention: For research use only. Not for human or veterinary use.
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Description

Butabindide is a potent and selective inhibitor of tripeptidyl peptidase II, an enzyme involved in the degradation of various peptides. This compound has been studied for its potential therapeutic applications, particularly in the modulation of peptide hormones and neurotransmitters .

Preparation Methods

The synthesis of Butabindide involves several steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Butabindide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: Various substitution reactions can be performed on this compound to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Butabindide has been extensively studied for its applications in various fields:

Mechanism of Action

Butabindide exerts its effects by selectively inhibiting tripeptidyl peptidase II. This inhibition prevents the degradation of specific peptides, leading to increased levels of these peptides in the body. The molecular targets include the active site of tripeptidyl peptidase II, where this compound binds and blocks the enzyme’s activity. This inhibition can modulate various physiological pathways, including those involved in hormone regulation and neurotransmission .

Properties

IUPAC Name

(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydroindole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-3-5-10-19-16(21)15-11-12-8-6-7-9-14(12)20(15)17(22)13(18)4-2/h6-9,13,15H,3-5,10-11,18H2,1-2H3,(H,19,21)/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQIRIMIVLFYIX-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C(CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)[C@@H]1CC2=CC=CC=C2N1C(=O)[C@H](CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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